(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine
CAS No.: 1061650-37-0
Cat. No.: VC8337825
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine - 1061650-37-0](/images/structure/VC8337825.png)
Specification
CAS No. | 1061650-37-0 |
---|---|
Molecular Formula | C14H15N |
Molecular Weight | 197.27 g/mol |
IUPAC Name | (2-methyl-3-phenylphenyl)methanamine |
Standard InChI | InChI=1S/C14H15N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10,15H2,1H3 |
Standard InChI Key | QHWDUIASYLGGDY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)CN |
Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a biphenyl system (two connected benzene rings) with a methyl group at the 2-position of the first ring and a methanamine group (-CH₂NH₂) at the 3-position of the second ring . The IUPAC name, (2-methyl-[1,1'-biphenyl]-3-yl)methanamine, reflects this substitution pattern. Key structural features include:
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Biphenyl backbone: Provides rigidity and aromatic π-system interactions.
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Methyl group: Enhances lipophilicity and steric effects.
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Methanamine moiety: Introduces hydrogen-bonding capability and basicity (pKa ~10–11 for analogous amines).
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₅N | |
Molecular Weight | 197.27 g/mol | |
CAS Registry Number | 1061650-37-0 | |
Synonymous Identifiers | SCHEMBL3793203, BS-50880 |
Synthetic Methodologies
Reductive Amination of Biphenyl Aldehydes
Reaction of (2-methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 76350-90-8) with ammonia under catalytic hydrogenation could yield the target amine . This method parallels the synthesis of structurally similar aryl methanamines :
Gabriel Synthesis
Conversion of the corresponding bromide (2-methyl-[1,1'-biphenyl]-3-yl)methyl bromide to the phthalimide derivative, followed by hydrazinolysis, represents another plausible route .
Patented Precursor Syntheses
The methanol precursor (2-methyl-[1,1'-biphenyl]-3-yl)methanol is synthesized via a multi-step protocol involving :
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Sandmeyer Reaction: Diazotization of 3-hydroxymethyl-2-methylaniline hydrochloride to introduce iodine.
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Photolysis: Ultraviolet irradiation of the iodo intermediate in benzene to form the biphenyl system.
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Purification: Column chromatography (hexane/chloroform) yields the methanol derivative .
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Metrics
Using quantitative structure-activity relationship (QSAR) models from analogous compounds :
Table 2: Computational Property Predictions
Property | Value | Method |
---|---|---|
LogP (Partition Coefficient) | 3.15 | Consensus |
Water Solubility | 0.0723 mg/mL | ESOL |
Topological Polar Surface Area | 20.23 Ų | SILICOS-IT |
Blood-Brain Barrier Permeation | Yes | BOILED-Egg |
Metabolic and Toxicological Profiling
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